molecular formula C22H18BrF3N2O3S B5094456 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B5094456
M. Wt: 527.4 g/mol
InChI Key: HZMJHYODHNEMFS-UHFFFAOYSA-N
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Description

2-(N-Benzyl-4-bromobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by:

  • A 4-bromobenzenesulfonamido group linked to an N-benzyl moiety.
  • An N-[2-(trifluoromethyl)phenyl] substituent on the acetamide backbone.

Properties

IUPAC Name

2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrF3N2O3S/c23-17-10-12-18(13-11-17)32(30,31)28(14-16-6-2-1-3-7-16)15-21(29)27-20-9-5-4-8-19(20)22(24,25)26/h1-13H,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMJHYODHNEMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction of 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.

    Acylation Reaction: The intermediate is then reacted with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonamide Reactivity

The N-benzyl-4-bromobenzenesulfonamide moiety is prone to:

  • Nucleophilic substitution : The bromine at the para position of the benzene ring facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis. For example, coupling with arylboronic acids could yield biaryl derivatives .

  • Alkylation/arylation : The sulfonamide nitrogen may undergo alkylation with alkyl halides or propargyl bromides in the presence of bases like K₂CO₃ in polar aprotic solvents (e.g., NMP) .

Acetamide Hydrolysis

The acetamide group can be hydrolyzed under acidic or basic conditions:

  • Acidic hydrolysis : Heating with HCl/H₂SO₄ generates 2-(N-benzyl-4-bromobenzenesulfonamido)acetic acid.

  • Basic hydrolysis : NaOH/EtOH produces the corresponding carboxylate salt, which can be acidified to isolate the free acid .

Electrophilic Aromatic Substitution (EAS)

The 2-(trifluoromethyl)phenyl group exhibits meta-directing effects due to the electron-withdrawing CF₃ group. Potential EAS reactions include:

  • Nitration : Requires HNO₃/H₂SO₄ at 0–50°C, yielding nitro derivatives at the meta position relative to CF₃ .

  • Halogenation : Bromine or chlorine substituents can be introduced using FeCl₃ or AlCl₃ as catalysts .

Photochemical C(sp³)-H Functionalization

Under UV light (λ = 395 nm) with Selectfluor® as an oxidant, the benzylic C-H bond adjacent to the sulfonamide may undergo amidation or sulfonamidation, forming tertiary sulfonamide derivatives .

Stability Under Thermal/Oxidative Conditions

  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and Br⁻ fragments (TGA/DSC data inferred from sulfonamide analogs) .

  • Oxidative resistance : Stable to H₂O₂ and mCPBA due to electron-withdrawing groups .

Biological Derivatization

The bromine atom allows click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation. This is critical in probe design for membrane protein studies, as seen in ¹⁹F-labeling strategies .

Scientific Research Applications

Table 1: Structural Components

ComponentDescription
SulfonamideAntibacterial and enzyme inhibition
TrifluoromethylIncreases lipophilicity
Benzyl GroupEnhances binding affinity
BromobenzeneModifies electronic properties

Antimicrobial Activity

Sulfonamide derivatives are widely recognized for their antibacterial properties. The incorporation of the bromobenzene moiety in this compound may enhance its effectiveness against resistant bacterial strains. Research indicates that compounds with similar structures have demonstrated significant antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Potential

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. Compounds similar to 2-(N-benzyl-4-bromobenzenesulfonamido)-N-[2-(trifluoromethyl)phenyl]acetamide have shown promising results in inhibiting tumor cell growth. For instance, a related sulfonamide was tested against various cancer cell lines, demonstrating cytotoxicity with low toxicity to normal cells .

Case Study: Cytotoxicity Testing

A study evaluated the cytotoxic effects of a structurally analogous compound on breast cancer cell lines (MCF-7, T47-D, MDA-MB231) using the MTT assay. Results indicated an IC50 value ranging from 27.7 to 39.2 µM for cancer cells, while normal cell lines exhibited an IC50 greater than 100 µM, highlighting selective toxicity towards cancer cells .

Modulation of Biological Pathways

The compound's ability to modulate biological pathways is under investigation, particularly in relation to cystic fibrosis transmembrane conductance regulator (CFTR) modulation. Compounds with similar structures have been proposed as potential treatments for CFTR-mediated diseases due to their ability to enhance chloride transport across epithelial cells .

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionBlocks folate synthesis in bacteria
Cell Signaling ModulationAlters receptor interactions

Mechanism of Action

The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide and Sulfonyl Analogs

N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide (CAS 337922-33-5)
  • Structure : Shares the N-benzyl group and trifluoromethylphenyl substituent but replaces the 4-bromobenzenesulfonamido with a phenylsulfonyl group.
  • Molecular weight (448.46 g/mol) is comparable to the target compound .
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Features a 4-bromophenylsulfinyl group and a thiazole ring.
  • Implications : The sulfinyl group (vs. sulfonamido) may alter electronic properties, affecting solubility or target binding .

Trifluoromethylphenyl-Containing Acetamides

2′-(Trifluoromethyl)acetanilide (CAS 455-14-1)
  • Structure : Simplest analog with a trifluoromethylphenyl group directly attached to the acetamide.
  • Toxicity : Moderately toxic (oral LD50 in mice: 1210 mg/kg), suggesting caution for compounds with this substituent .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13 in )
  • Structure : Incorporates a benzothiazole ring and dual trifluoromethyl groups.
  • Synthesis : Microwave-assisted reaction yielded 19%, highlighting challenges in synthesizing bulky trifluoromethyl derivatives .

Bromophenyl-Containing Acetamides

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide
  • Structure : Contains a 4-bromophenyl group but lacks sulfonamide and trifluoromethyl substituents.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Toxicity (LD50) Synthesis Yield Notes
Target Compound ~500 (estimated) 4-Bromobenzenesulfonamido, Trifluoromethylphenyl N/A N/A Hypothesized antimicrobial activity
N-Benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide 448.46 Phenylsulfonyl, Trifluoromethylphenyl N/A N/A Higher reactivity due to sulfonyl
2′-(Trifluoromethyl)acetanilide 203.18 Trifluoromethylphenyl 1210 mg/kg N/A Moderate oral toxicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide 434.33 (estimated) Benzothiazole, Trifluoromethylphenyl N/A 19% Low yield due to steric hindrance
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 334.19 4-Bromophenyl, Methoxyphenyl N/A N/A Crystallographically characterized

Key Research Findings

  • Toxicity : The trifluoromethylphenyl group is associated with moderate toxicity (e.g., LD50 of 1210 mg/kg in mice), suggesting the target compound may require careful toxicity profiling .

Biological Activity

The compound 2-(N-BENZYL-4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A sulfonamide group , which is known for its antibacterial properties.
  • A trifluoromethyl group , which can enhance lipophilicity and metabolic stability.
  • A benzyl moiety , which may contribute to its interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C19H18BrF3N2O2SC_{19}H_{18}BrF_3N_2O_2S.

Anticancer Activity

In recent studies, compounds with similar structural motifs have shown promising anticancer activities. For instance, derivatives containing trifluoromethyl groups have been evaluated for their efficacy against various cancer cell lines. The MTT assay has been commonly used to assess cytotoxicity, revealing that compounds with similar configurations exhibit enhanced activity against breast cancer cells compared to prostate cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Activity
Compound AMDA-MB-23115High
Compound BPC330Moderate
Compound CU8725Moderate

Anticonvulsant Activity

The incorporation of trifluoromethyl groups has also been linked to anticonvulsant properties. Studies have shown that certain derivatives exhibit activity in the maximal electroshock (MES) seizure model, suggesting potential therapeutic applications in epilepsy . The structure-activity relationship (SAR) studies indicate that the presence of fluorine enhances anticonvulsant efficacy by modulating the interaction with sodium channels .

Table 2: Anticonvulsant Activity of Selected Derivatives

Compound NameMES Protection (%)Dose (mg/kg)
Compound D70100
Compound E50200
Compound F9050

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
  • Modulation of Ion Channels : The trifluoromethyl group may enhance binding affinity to sodium channels, leading to anticonvulsant effects.
  • Interaction with DNA : Some sulfonamide derivatives have demonstrated the ability to intercalate into DNA, disrupting replication in cancer cells.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of sulfonamide derivatives, researchers found that compounds similar to 2-(N-BENZYL-4-BROMOBENZENESULFONAMIDO)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE exhibited significant cytotoxicity against various cancer cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased apoptosis in tumor cells .

Case Study 2: Anticonvulsant Screening

A series of trifluoromethyl-substituted anilides were screened for anticonvulsant activity using the MES model. The results demonstrated that compounds with specific substitutions at the anilide position showed enhanced protective effects against seizures, highlighting the importance of structural modifications in developing effective anticonvulsants .

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can researchers address low yields in the sulfonamide coupling step?

Answer:
The synthesis typically involves sequential coupling of bromobenzenesulfonyl chloride with benzylamine, followed by reaction with 2-(trifluoromethyl)phenylacetic acid derivatives. Key steps include:

  • Sulfonamide formation: Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HOBt in anhydrous acetonitrile under nitrogen to enhance coupling efficiency .
  • Yield optimization: If yields are low (<70%), consider alternative coupling agents (e.g., DCC/DMAP) or pre-activation of the sulfonamide intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Advanced: How does solvent polarity influence the reaction kinetics of the trifluoromethylphenyl acetamide moiety during nucleophilic substitution?

Answer:
High-polarity solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions but may increase side reactions. A 2023 study found:

  • Kinetic data: In DMF, rate constants for trifluoromethylphenyl activation increased by 2.5× compared to THF.
  • Side reactions: Competing elimination pathways in polar aprotic solvents require precise temperature control (0–5°C) .
    Recommendation: Use mixed solvents (e.g., DCM:acetonitrile 1:1) to balance polarity and minimize byproducts .

Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Key signals include the trifluoromethyl singlet at δ 120–125 ppm (13C) and benzyl protons as a multiplet at δ 4.3–4.5 ppm (1H) .
  • HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to confirm purity (>95%) and detect bromine isotopic patterns (m/z 79/81) .

Advanced: How can researchers design stability studies to evaluate hydrolytic degradation under physiological conditions?

Answer:

  • Experimental design: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample at 0, 24, 48, and 72 hours .
  • Degradation markers: Monitor loss of the sulfonamide NH peak (δ 8.1–8.3 ppm) via NMR and quantify hydrolyzed products using LC-TOF .

Basic: What strategies are recommended for assessing this compound’s inhibitory activity against kinase targets?

Answer:

  • High-throughput screening: Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™ Kinase Assay) .
  • Dose-response curves: Test concentrations from 1 nM–10 µM. Calculate IC50 values using nonlinear regression (GraphPad Prism) .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s metabolic oxidation?

Answer:

  • DFT calculations: Model CYP3A4-mediated oxidation using Gaussian09 (B3LYP/6-311+G(d,p)) to predict epoxidation or N-dealkylation sites .
  • In vitro validation: Compare computational results with human liver microsome assays + NADPH cofactor .

Basic: How should researchers address contradictions in reported IC50 values across cell-based vs. enzymatic assays?

Answer:

  • Methodological audit: Ensure consistent ATP concentrations (e.g., 1 mM for kinases) and cell membrane permeability adjustments (use 0.1% DMSO controls) .
  • Data normalization: Express IC50 relative to positive controls (e.g., staurosporine for kinases) .

Advanced: What experimental approaches are suitable for studying environmental degradation pathways of this compound?

Answer:

  • Photolysis studies: Expose to UV light (λ = 254 nm) in aqueous solutions. Monitor bromine release via ion chromatography .
  • Biotic degradation: Use soil microcosms with LC-MS/MS to detect intermediates like 4-bromobenzenesulfonic acid .

Basic: How can computational modeling predict binding interactions between this compound and the Keap1-Nrf2 complex?

Answer:

  • Molecular docking: Use AutoDock Vina with PDB 2FLU. Focus on the BTB domain’s cysteine residues (Cys151, Cys273) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Advanced: What structural analogs of this compound have shown improved pharmacokinetic profiles, and how can SAR studies be optimized?

Answer:

  • Analog design: Replace the benzyl group with pyridinylmethyl (logP reduction by 0.8) or introduce para-fluoro substituents to enhance metabolic stability .
  • SAR optimization: Use Free-Wilson analysis to quantify contributions of substituents to activity (e.g., trifluoromethyl contributes +1.2 pKi) .

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